molecular formula C14H21N3O2S B2925087 N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234807-94-3

N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2925087
CAS No.: 1234807-94-3
M. Wt: 295.4
InChI Key: NBVZEQLCEWDIBX-UHFFFAOYSA-N
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Description

N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.4. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions are a significant area of application for compounds related to N1-methyl-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation with less reactive (hetero)aryl chlorides. This reaction showcases the versatility of the catalyst system toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. Furthermore, the system has been applied to the arylation of lactams and oxazolidinones, demonstrating its broad applicability in organic synthesis (De, Yin, & Ma, 2017).

Enhancement of Catalytic Activity

N,N'-Bisoxalamides, such as N,N'-Bis(furan-2-ylmethyl)oxalamide, have been shown to significantly enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This advancement enables the coupling of a broad spectrum of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under relatively mild conditions. The use of N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide as a ligand further optimizes reactions with more sterically hindered acyclic secondary amines, highlighting the role of oxalamide derivatives in facilitating efficient synthesis of complex molecules (Bhunia, Kumar, & Ma, 2017).

Properties

IUPAC Name

N-methyl-N'-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-15-13(18)14(19)16-8-11-2-5-17(6-3-11)9-12-4-7-20-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVZEQLCEWDIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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